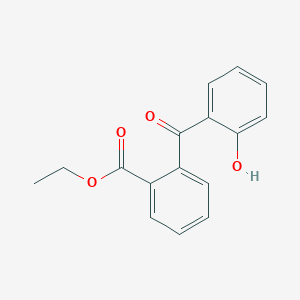

Ethyl 2-(2-hydroxybenzoyl)benzoate

Description

The exact mass of the compound Ethyl 2-(2-hydroxybenzoyl)benzoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 400732. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 2-(2-hydroxybenzoyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(2-hydroxybenzoyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-hydroxybenzoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-2-20-16(19)12-8-4-3-7-11(12)15(18)13-9-5-6-10-14(13)17/h3-10,17H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLQRLJDRKMGXJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80322232 | |

| Record name | ethyl 2-(2-hydroxybenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80322232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7494-43-1 | |

| Record name | NSC400732 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400732 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-(2-hydroxybenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80322232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 2-(2-hydroxybenzoyl)benzoate chemical properties and structure

The following technical guide details the chemical properties, synthesis, and reactivity of Ethyl 2-(2-hydroxybenzoyl)benzoate (CAS 7494-43-1). This document is structured for researchers and process chemists, emphasizing mechanistic causality and self-validating experimental protocols.

Chemical Class: Benzophenone Derivative / Anthraquinone Intermediate CAS Number: 7494-43-1 | Formula: C₁₆H₁₄O₄ | M.W.: 270.28 g/mol [1]

Executive Summary & Chemical Identity

Ethyl 2-(2-hydroxybenzoyl)benzoate is an organic ester characterized by a benzophenone core substituted with a hydroxyl group at the ortho position of one ring and an ethyl ester moiety at the ortho position of the other. It serves as a critical intermediate in the synthesis of substituted anthraquinones (specifically 1-hydroxyanthraquinone) and belongs to a class of compounds investigated for UV-absorbing properties, structurally homologous to the commercial UV filter DHHB (Diethylamino Hydroxybenzoyl Hexyl Benzoate).

Structural Analysis

The molecule features an intramolecular hydrogen bond between the phenolic hydroxyl and the ketone carbonyl. This interaction stabilizes the planar conformation of the o-hydroxybenzophenone moiety, contributing to its photochemical stability and characteristic UV absorption bands.

| Property | Value |

| IUPAC Name | Ethyl 2-(2-hydroxybenzoyl)benzoate |

| SMILES | CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2O |

| Molecular Weight | 270.28 g/mol |

| Predicted Boiling Point | 380.4 ± 17.0 °C (760 mmHg) |

| Predicted Density | 1.226 ± 0.06 g/cm³ |

| Physical State | Viscous oil or low-melting solid (dependent on purity) |

| Solubility | Soluble in organic solvents (DCM, Toluene, Ethanol); Insoluble in water |

Synthesis & Production Pathways

The synthesis of Ethyl 2-(2-hydroxybenzoyl)benzoate presents a regiochemical challenge. Direct Friedel-Crafts acylation of phenol with phthalic anhydride predominantly yields the para-isomer (2-(4-hydroxybenzoyl)benzoic acid). Therefore, high-purity synthesis often necessitates the Fries Rearrangement of phenyl phthalate or specific catalytic conditions to favor the ortho-isomer, followed by Fischer esterification.

Core Synthesis Workflow

-

Precursor Formation: Reaction of phthalic anhydride with phenol to form phenyl phthalate.

-

Rearrangement: Lewis acid-catalyzed Fries rearrangement to 2-(2-hydroxybenzoyl)benzoic acid.

-

Esterification: Acid-catalyzed reaction with ethanol to yield the final ethyl ester.

Mechanistic Pathway Diagram

The following diagram illustrates the logical flow from raw materials to the target ester and its downstream cyclization.

Figure 1: Step-wise synthesis from phthalic anhydride and subsequent cyclization potential.

Experimental Protocol: Synthesis & Validation

Objective: Synthesize Ethyl 2-(2-hydroxybenzoyl)benzoate from 2-(2-hydroxybenzoyl)benzoic acid. Prerequisite: Ensure the starting acid is the ortho isomer (checked via melting point ~171-174°C vs ~213°C for para).

Reagents

-

2-(2-Hydroxybenzoyl)benzoic acid (10.0 g, 41.3 mmol)

-

Absolute Ethanol (50 mL, excess)

-

Sulfuric Acid (conc.[2] H₂SO₄, 1.0 mL)

-

Toluene (for azeotropic water removal, optional but recommended)

Methodology

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser (or Dean-Stark trap if using toluene).

-

Charging: Add the keto-acid and ethanol. Slowly add H₂SO₄ dropwise with stirring.

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 6–8 hours.

-

Validation Point: Monitor reaction progress via TLC (Silica gel, Hexane:EtOAc 3:1). The starting acid (polar) should disappear, and a less polar spot (ester) should appear (Rf ~0.6).

-

-

Workup:

-

Cool the mixture to room temperature.

-

Concentrate under reduced pressure to remove excess ethanol.

-

Dissolve the residue in Dichloromethane (DCM, 50 mL).

-

Wash with sat.[3] NaHCO₃ (2 x 30 mL) to remove unreacted acid. Caution: CO₂ evolution.

-

Wash with Brine (30 mL), dry over anhydrous Na₂SO₄, and filter.

-

-

Purification: Evaporate the solvent. If the product is an oil, it can be distilled under high vacuum or purified via flash column chromatography (Hexane/EtOAc gradient).

Self-Validating Quality Control

-

IR Spectroscopy: Look for two carbonyl stretches: Ester C=O (~1720 cm⁻¹) and Ketone C=O (~1650 cm⁻¹, hydrogen-bonded). The OH stretch will be broad and shifted due to intramolecular bonding.

-

¹H NMR (CDCl₃): Confirm the ethyl group signals: Triplet (~1.2 ppm, 3H) and Quartet (~4.2 ppm, 2H).

Reactivity & Applications

Cyclodehydration to Anthraquinones

The most significant chemical property of Ethyl 2-(2-hydroxybenzoyl)benzoate is its propensity to undergo intramolecular cyclization to form 1-hydroxyanthraquinone . This reaction is acid-catalyzed and driven by the formation of the stable, fused tricyclic aromatic system.

-

Mechanism: Protonation of the ester carbonyl facilitates nucleophilic attack by the electron-rich phenol ring (at the position ortho to the hydroxyl), followed by elimination of ethanol.

-

Utility: This pathway is a model for synthesizing complex anthracycline antibiotics and dyes.

Photostability & UV Absorption

Similar to its hexyl analog (DHHB), this ethyl ester exhibits UV absorption in the UVA region (320–400 nm). The intramolecular hydrogen bond (ESIPT mechanism - Excited State Intramolecular Proton Transfer) allows the molecule to absorb UV photons and dissipate the energy non-radiatively as heat, preventing degradation.

-

Note: While the hexyl ester is preferred in cosmetics for solubility, the ethyl ester serves as a standard for studying the photophysics of this pharmacophore.

References

-

Synthesis of Benzoylbenzoic Acids: Haynes, R. A., et al. "The Fries Rearrangement of Phenyl Phthalate." Journal of the Chemical Society, 1954.

-

Anthraquinone Cyclization: "Chemistry of Anthraquinone and its Derivatives." ScienceMadness Library.

-

Chemical Properties Data: "Ethyl 2-(2-hydroxybenzoyl)benzoate CAS 7494-43-1." ChemicalBook.[4]

-

UV Filter Homologs (DHHB): "Opinion on Diethylamino hydroxybenzoyl hexyl benzoate." Scientific Committee on Consumer Products (SCCP), 2008.

Sources

Technical Profile: Ethyl 2-(2-hydroxybenzoyl)benzoate (CAS 7494-43-1)

[1][2][3][4][5][6][7][8][9][10]

Executive Summary

Ethyl 2-(2-hydroxybenzoyl)benzoate (CAS 7494-43-1) is a functionalized benzophenone derivative primarily utilized as a high-value intermediate in the synthesis of anthraquinone dyes and pharmaceutical precursors.[1][2][3][4][5][6][7] Structurally, it consists of a benzophenone core substituted with an ethyl ester group and a hydroxyl group in the ortho position relative to the carbonyl bridge.[2] This specific substitution pattern facilitates intramolecular hydrogen bonding, influencing its photochemical stability and reactivity.[2] It serves as a critical precursor for the cyclization to 1-hydroxyanthraquinone , a scaffold found in numerous bioactive compounds and anthraquinoid pigments.[2]

Chemical Identity & Physicochemical Properties[2][7][9][11][12][13]

Core Identity

| Parameter | Detail |

| CAS Registry Number | 7494-43-1 |

| Chemical Name | Ethyl 2-(2-hydroxybenzoyl)benzoate |

| Synonyms | Benzoic acid, 2-(2-hydroxybenzoyl)-, ethyl ester; o-(2-Hydroxybenzoyl)benzoic acid ethyl ester |

| Molecular Formula | C₁₆H₁₄O₄ |

| Molecular Weight | 270.28 g/mol |

| SMILES | CCOC(=O)c1ccccc1C(=O)c2ccccc2O |

| InChI Key | PRRXFZNRIBFWRO-UHFFFAOYSA-N |

Physicochemical Data

| Property | Value (Experimental/Predicted) | Context |

| Physical State | Solid / Viscous Liquid | Dependent on purity and polymorph.[2] |

| Boiling Point | 380.4 ± 42.0 °C | Predicted at 760 mmHg.[2] |

| Density | 1.24 ± 0.1 g/cm³ | Predicted.[2] |

| Solubility | Soluble in organic solvents (EtOH, DCM, Toluene) | Lipophilic ester moiety enhances organic solubility.[2] |

| pKa (Phenolic) | ~7.5 - 8.0 | Acidity modulated by intramolecular H-bond to carbonyl.[2] |

Synthesis & Manufacturing Methodologies

The synthesis of CAS 7494-43-1 typically follows a two-stage convergent pathway involving Friedel-Crafts acylation followed by esterification.[2] The process must be controlled to favor the ortho-hydroxy isomer over the thermodynamically favored para-isomer.[2]

Stage 1: Friedel-Crafts Acylation

Reaction: Phthalic anhydride + Phenol

-

Mechanism: Electrophilic aromatic substitution.[2]

-

Critical Control: The use of Lewis acids like

or zeolites directs the regioselectivity.[2] The ortho isomer (precursor to CAS 7494-43-1) is often the minor product and must be isolated via fractional crystallization or chromatography.[2]

Stage 2: Fischer Esterification

Reaction: 2-(2-hydroxybenzoyl)benzoic acid + Ethanol

-

Protocol:

-

Dissolve the purified acid intermediate in excess absolute ethanol.[2]

-

Add catalytic concentrated sulfuric acid (1-2 mol%).[2]

-

Reflux for 6-8 hours with a Dean-Stark trap to remove water (shifting equilibrium to the right).

-

Neutralize with sodium bicarbonate, extract with ethyl acetate, and concentrate.

-

Visualization: Synthesis Pathway

The following diagram illustrates the synthetic logic and the subsequent cyclization potential.

Figure 1: Synthetic route from commodity precursors to CAS 7494-43-1 and its downstream conversion to anthraquinone scaffolds.[2]

Applications in Research & Development

Anthraquinone Dye Synthesis

The primary industrial utility of CAS 7494-43-1 is as a "masked" intermediate for 1-hydroxyanthraquinone .[2] The ester group protects the carboxylic acid during purification or handling.[2] Upon treatment with strong acid (e.g., fuming sulfuric acid), the compound undergoes intramolecular cyclization (Hayashi rearrangement type mechanism) to form the tricyclic anthraquinone core.[2]

-

Relevance: 1-Hydroxyanthraquinone is the parent compound for Alizarin (1,2-dihydroxyanthraquinone) and other historic mordant dyes.[2]

Photochemical Probes & UV Absorption

The 2-hydroxybenzophenone moiety within the structure is a classic UV-absorbing pharmacophore.[2]

-

Mechanism: The intramolecular hydrogen bond between the phenolic hydroxyl and the ketone carbonyl allows for rapid Excited State Intramolecular Proton Transfer (ESIPT).[2] This dissipates absorbed UV energy as heat, providing photostability.[2]

-

Application: Researchers use this ester to study ESIPT dynamics in non-polar solvents where the ester tail improves solubility compared to the free acid.[2]

Analytical Characterization Protocols

To validate the identity of CAS 7494-43-1, the following spectral signatures should be confirmed:

| Method | Expected Signal Characteristics |

| ¹H NMR (CDCl₃) | δ 12.0-12.5 ppm: Singlet (Chelated Phenolic OH, exchangeable).δ 7.0-8.2 ppm: Multiplet (Aromatic protons, 8H).δ 4.1-4.3 ppm: Quartet (Ethyl -CH₂-).δ 1.1-1.3 ppm: Triplet (Ethyl -CH₃).[2] |

| IR Spectroscopy | ~1720 cm⁻¹: Ester C=O stretch.~1630 cm⁻¹: Ketone C=O (shifted due to H-bonding).~3000-3500 cm⁻¹: Broad OH stretch (often weak due to chelation).[2] |

| Mass Spectrometry | m/z 270: Molecular Ion [M]⁺.m/z 225: Loss of ethoxy group [M-OEt]⁺.m/z 121: Hydroxybenzoyl fragment.[2] |

Handling, Stability, and Safety

Stability Profile

-

Hydrolysis Risk: As an ester, the compound is susceptible to hydrolysis under basic conditions (pH > 9) or strong acidic conditions, reverting to 2-(2-hydroxybenzoyl)benzoic acid.[2]

-

Photostability: High, due to the benzophenone core, but prolonged exposure to high-intensity UV in solution may lead to slow degradation.[2]

Safety Protocol (SDS Summary)

-

Signal Word: Warning.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2]

-

PPE: Nitrile gloves, safety goggles, and lab coat.[2]

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent moisture-induced hydrolysis over long periods.

References

-

German Patent Office. (1913).[2] Verfahren zur Darstellung von Anthrachinonderivaten (Process for the preparation of anthraquinone derivatives).[2] Patent DE269336.[2][7]

-

Friedländer, P. (1916).[2] Fortschritte der Teerfarbenfabrikation und verwandter Industriezweige. Vol. 11. Springer-Verlag.[2] (Historical reference for benzoylbenzoic acid derivatives).

-

National Center for Biotechnology Information (NCBI). (2024).[2] PubChem Compound Summary for CID 21330963 (Related Isomer).[2] Retrieved from [Link][2]

Sources

- 1. 23373-85-5|Diethyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1,3-dicarboxylate|BLD Pharm [bldpharm.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 52301-63-0|3-(2,5-Dihydroxyphenyl)isobenzofuran-1(3H)-one|BLD Pharm [bldpharm.com]

- 4. Alternaphenol B2|BLD Pharm [bldpharm.com]

- 5. 294853-36-4|2-Oxo-9-oxatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-5-yl acetate|BLD Pharm [bldpharm.com]

- 6. ethyl 2-(2-hydroxybenzoyl)benzoate CAS#: 7494-43-1 [m.chemicalbook.com]

- 7. Page loading... [guidechem.com]

Is Ethyl 2-(2-hydroxybenzoyl)benzoate a UV filter or photoinitiator?

Topic: Photophysical Dichotomy: Defining Ethyl 2-(2-hydroxybenzoyl)benzoate Content Type: Technical Whitepaper Audience: Researchers, Formulation Scientists, and R&D Directors[1]

Executive Summary: The Hydroxyl Switch

Ethyl 2-(2-hydroxybenzoyl)benzoate is a UV Filter (Stabilizer), not a Photoinitiator. [1]

While it shares a structural backbone with common photoinitiators, its photophysical fate is dictated by a single functional group: the ortho-hydroxyl (-OH) moiety.[1] This group acts as a "molecular safety valve," diverting absorbed UV energy into harmless heat via Excited State Intramolecular Proton Transfer (ESIPT) . This mechanism effectively short-circuits the Intersystem Crossing (ISC) pathway required for free-radical generation.[1]

This guide details the mechanistic divergence between this compound and its photoinitiator analog, providing experimental protocols to validate its classification in your specific matrix.

Part 1: Molecular Architecture & The "Switch"

To understand the function, we must contrast the target molecule with its structural twin, Ethyl 2-benzoylbenzoate (EBB), a known Type II photoinitiator.

1.1 Structural Comparison

| Feature | Ethyl 2-benzoylbenzoate (EBB) | Ethyl 2-(2-hydroxybenzoyl)benzoate |

| Primary Function | Photoinitiator (Type II) | UV Filter / Light Stabilizer |

| Key Substituent | None (Hydrogen) | Hydroxyl (-OH) at ortho position |

| Excited State Fate | Intersystem Crossing (ISC) | ESIPT |

| Reactive Species | Ketyl Radical (via H-abstraction) | None (Ground state regeneration) |

| Fluorescence | Phosphorescence (low temp) | Weak/Dual Emission (Stokes shifted) |

1.2 The Mechanism of Action (ESIPT vs. ISC)

The presence of the ortho-hydroxyl group creates a pre-formed intramolecular hydrogen bond with the carbonyl oxygen.[1] Upon UV excitation, the proton transfers to the oxygen, forming a short-lived enol tautomer. This tautomer relaxes thermally, returning the proton and regenerating the original molecule.

In contrast, the non-hydroxy analog (EBB) cannot perform this transfer. Instead, it stays in the excited state long enough to flip its spin (ISC), becoming a reactive Triplet state capable of stealing hydrogen atoms from synergists (amines) to initiate polymerization.

Figure 1: The mechanistic bifurcation.[1] The ultrafast ESIPT rate (Path 1) kinetically outcompetes Intersystem Crossing, rendering the molecule inert as an initiator.

Part 2: Experimental Validation Protocols

As a scientist, you should not rely solely on structural prediction. Use the following self-validating protocols to confirm the compound's behavior in your specific formulation matrix.

Protocol A: Solvatochromic Shift (The "OH-Bond" Check)

This experiment confirms the existence of the intramolecular hydrogen bond required for UV filtering.[1]

-

Prepare Solutions: Dissolve 10 µM of the target compound in:

-

Measure: UV-Vis Absorbance (250–450 nm).

-

Analysis:

-

UV Filter Signature: You will see a distinct dual-band or broadened absorption.[1] In Methanol, the intramolecular bond is perturbed, causing a hypsochromic (blue) shift or loss of the long-wave tail compared to Cyclohexane.

-

Initiator Signature: Simple benzophenones show minimal solvatochromic shape change, primarily just

transitions.[1]

-

Protocol B: Photo-DSC Polymerization Challenge

This is the definitive "functional" test.

Objective: Quantify polymerization efficiency compared to a known standard.

Materials:

-

Resin: Standard Acrylate Oligomer (e.g., Epoxy Acrylate).[1]

-

Monomer: TPGDA (Tripropylene glycol diacrylate).[1]

-

Control (Positive): Ethyl 2-benzoylbenzoate (EBB) + MDEA (Amine synergist).[1]

-

Test Sample: Ethyl 2-(2-hydroxybenzoyl)benzoate + MDEA.

Workflow:

-

Formulation:

-

Instrument: Photo-DSC (Differential Scanning Calorimetry).[1]

-

Exposure: 100 mW/cm² UV LED (365 nm) for 60 seconds at 25°C.

-

Readout: Integrate the exotherm peak (Heat of Polymerization,

).

Expected Results:

-

Control (EBB): Sharp exotherm (

J/g).[1] Polymerization occurs.[1][2][3][4] -

Test Sample: Flatline or negligible exotherm (

J/g). No Polymerization.[1]

Part 3: Industrial Context & Impurity Profiling[1]

3.1 Why the Confusion?

The confusion often stems from nomenclature and synthesis byproducts.

-

Nomenclature: "Benzoylbenzoate" appears in both names.[1][5][6]

-

Synthesis: The target molecule is an ester analog of DHHB (Diethylamino Hydroxybenzoyl Hexyl Benzoate), a premium UV-A filter used in cosmetics (Uvinul A Plus).[1]

-

Impurity: In the synthesis of photoinitiators like EBB, if the starting material (phthalic anhydride) reacts with a phenol instead of benzene, you generate the hydroxy-derivative.[1] This is considered a "poison" impurity in photoinitiators because it absorbs UV light without initiating cure, effectively acting as an internal screen.

3.2 Application Matrix[1][7]

| Application | Role of Ethyl 2-(2-hydroxybenzoyl)benzoate | Status |

| UV Curing (Inks/Coatings) | Contaminant / Stabilizer | Avoid in formulation unless shelf-life stabilization is required.[1] |

| Cosmetics (Sunscreens) | UV Filter | Effective UVA absorber (similar to Avobenzone/DHHB class).[1] |

| Plastics (PET/Polyolefins) | Light Stabilizer | Protects polymer backbone from yellowing.[1] |

References

-

Tang, K. C., et al. (2011).[8][9] "Excited-State Intramolecular Proton Transfer in 2-Hydroxybenzophenone." Journal of Physical Chemistry A. Link[1]

- Definitive mechanistic paper on why 2-hydroxybenzophenones dissipate energy as he

-

BASF SE. (2008).[1] "Opinion on Diethylamino hydroxybenzoyl hexyl benzoate." Scientific Committee on Consumer Products (SCCP).[1] Link

-

Toxicological and functional data on the hexyl-ester analog (DHHB), confirming its role as a UV filter.[1]

-

-

Allen, N. S. (2010).[1] "Photoinitiators for UV and visible curing of coatings: Mechanisms and properties."[1] Journal of Photochemistry and Photobiology A: Chemistry. Link[1]

- Authoritative review distinguishing Type II photoinitiators (like Ethyl 2-benzoylbenzoate)

-

PubChem. "Ethyl 2-benzoylbenzoate (Photoinitiator Data)." National Library of Medicine.[1] Link[1]

- Data sheet for the non-hydroxy analog, confirming its use as a radical gener

Sources

- 1. CAS#:302776-68-7 | Diethylamino hydroxybenzoyl hexyl benzoate | Chemsrc [chemsrc.com]

- 2. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]

- 3. Norrish Type 2/ II Photoinitiator Wholesale Manufacturer | Tintoll [uvabsorber.com]

- 4. researchgate.net [researchgate.net]

- 5. Ethyl 2-benzoylbenzoate | C16H14O3 | CID 221768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 302776-68-7 CAS|二乙氨基羟苯甲酰基苯甲酸己酯|生产厂家|价格信息 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission [frontiersin.org]

- 9. 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis and Isolation of Ethyl 2-(2-hydroxybenzoyl)benzoate from Phthalic Anhydride

Abstract & Scope

Ethyl 2-(2-hydroxybenzoyl)benzoate is a highly valued intermediate in the synthesis of complex pharmaceuticals, UV absorbers, and heterocyclic scaffolds such as xanthones. This application note details a robust, two-step synthetic workflow for its preparation starting from phthalic anhydride and phenol. By combining mechanistic insights with self-validating experimental protocols, this guide ensures high-fidelity reproduction of the target molecule while addressing the critical challenge of regioselective isomer isolation.

Mechanistic Insights & Causality

As a foundational principle of robust chemical synthesis, understanding the "why" behind experimental conditions is as critical as the "how."

Step 1: Friedel-Crafts Acylation & Regioselectivity

The reaction between phthalic anhydride and phenol proceeds via a[1]. Aluminum chloride (

Causality Check: Why use 2.2 equivalents of

Step 2: Fischer Esterification The isolated ortho-isomer is subjected to a Fischer esterification with ethanol to yield [3].

Causality Check: Esterification is a thermodynamically controlled equilibrium process. To drive the reaction forward (Le Chatelier’s principle), ethanol is used in massive excess as both the reactant and the solvent. The addition of a Soxhlet extractor equipped with 3Å molecular sieves continuously removes the water byproduct, preventing the reverse hydrolysis reaction and maximizing the yield of the target ester.

Reaction Pathway Visualization

Chemical synthesis pathway for Ethyl 2-(2-hydroxybenzoyl)benzoate.

Experimental Protocols

Protocol A: Synthesis and Isolation of 2-(2-hydroxybenzoyl)benzoic acid

-

Reaction Setup: Charge a flame-dried, 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet with phthalic anhydride (14.8 g, 100 mmol), phenol (9.4 g, 100 mmol), and anhydrous 1,2-dichloroethane (100 mL).

-

Catalyst Addition: Cool the mixture to 0 °C using an ice-water bath. Add anhydrous

(29.3 g, 220 mmol) portion-wise over 30 minutes. Note: Strict temperature control is required to manage the exothermic complexation and -

Acylation: Remove the ice bath and gradually heat the reaction mixture to 75 °C for 8 hours.

-

Quench & Extraction: Cool the mixture to room temperature and carefully pour it into a vigorously stirred beaker containing crushed ice (200 g) and concentrated

(20 mL) to break the aluminum complexes. Extract the aqueous layer with ethyl acetate ( -

Isomer Separation: Dissolve the crude residue in a minimum amount of boiling toluene. Allow the solution to cool slowly to room temperature. The para-isomer will preferentially crystallize. Filter the solid. Concentrate the mother liquor and purify the residue via silica gel chromatography (Hexanes:EtOAc gradient) to isolate the pure ortho-isomer.

Validation Checkpoint A: Before proceeding, verify the isomeric purity of the isolated solid via

NMR. The ortho-isomer will exhibit a strongly downfield shifted phenolic proton (11.5 ppm) due to intramolecular hydrogen bonding with the adjacent ketone carbonyl, clearly distinguishing it from the para-isomer.

Protocol B: Synthesis of Ethyl 2-(2-hydroxybenzoyl)benzoate

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a Soxhlet extractor (containing a thimble of activated 3Å molecular sieves) and a reflux condenser, dissolve the isolated 2-(2-hydroxybenzoyl)benzoic acid (10.0 g, 41.3 mmol) in absolute ethanol (100 mL).

-

Catalysis: Add concentrated sulfuric acid (1.0 mL) dropwise to the solution.

-

Esterification: Heat the mixture to a vigorous reflux (approx. 78 °C) for 16 hours. The molecular sieves will trap the generated water, driving the equilibrium forward.

-

Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove the bulk of the ethanol. Dilute the resulting residue with ethyl acetate (100 mL).

-

Neutralization: Wash the organic layer with saturated aqueous

( -

Final Purification: Wash the organic layer with brine, dry over

, and concentrate in vacuo. Purify the crude ester by flash column chromatography (Silica gel, 9:1 Hexanes:EtOAc) to afford the pure target compound.

Validation Checkpoint B: Confirm the completion of the esterification by TLC. The product ester will have a significantly higher

value than the highly polar carboxylic acid starting material.

Experimental Workflow Visualization

Experimental workflow for synthesis, isolation, and purification.

Quantitative Data Summary

Table 1: Reagent Equivalents and Reaction Parameters

| Reagent | MW ( g/mol ) | Equivalents | Mass/Volume | Role in Synthesis |

| Phthalic Anhydride | 148.12 | 1.0 | 14.8 g | Electrophile |

| Phenol | 94.11 | 1.0 | 9.4 g | Nucleophile |

| Aluminum Chloride | 133.34 | 2.2 | 29.3 g | Lewis Acid Catalyst |

| 1,2-Dichloroethane | 98.96 | Solvent | 100 mL | Reaction Medium |

| 2-(2-Hydroxybenzoyl)benzoic acid | 242.23 | 1.0 | 10.0 g | Substrate (Step 2) |

| Absolute Ethanol | 46.07 | Excess | 100 mL | Reactant & Solvent |

| Sulfuric Acid (98%) | 98.08 | 0.05 | 1.0 mL | Brønsted Acid Catalyst |

Table 2: Anticipated Analytical Data for Validation

| Compound | Appearance | ESI-MS (m/z) | |

| 2-(2-Hydroxybenzoyl)benzoic acid | Off-white solid | 241.0 [M-H] | |

| Ethyl 2-(2-hydroxybenzoyl)benzoate | Pale yellow oil/solid | 271.1 [M+H] |

References

-

Google Patents. US5237062A - Polymers derived from phenolphthaleins (Details on the synthesis and isolation of hydroxybenzoylbenzoic acid isomers). Retrieved from:[4]

Sources

- 1. 2-(4-Hydroxybenzoyl)benzoic acid | 85-57-4 [chemicalbook.com]

- 2. CAS 85-57-4: 2-(4-Hydroxybenzoyl)benzoic acid | CymitQuimica [cymitquimica.com]

- 3. ethyl 2-(2-hydroxybenzoyl)benzoate CAS#: 7494-43-1 [chemicalbook.com]

- 4. US5237062A - Polymers derived from phenolphthaleins - Google Patents [patents.google.com]

Esterification protocol for 2-(2-hydroxybenzoyl)benzoic acid with ethanol

This guide details the esterification protocol for 2-(2-hydroxybenzoyl)benzoic acid with ethanol to synthesize ethyl 2-(2-hydroxybenzoyl)benzoate .

Part 1: Application Note & Technical Overview

Introduction & Significance

The synthesis of ethyl 2-(2-hydroxybenzoyl)benzoate represents a critical transformation in the preparation of UV-absorbing compounds and anthraquinone derivatives. Unlike simple aliphatic esterifications, this reaction involves a keto-acid capable of ring-chain tautomerism.

The starting material, 2-(2-hydroxybenzoyl)benzoic acid , exists in equilibrium between an open acyclic form (keto-acid) and a cyclic lactol form (pseudo-acid).

-

Target Product: The normal ethyl ester (open form), which is thermodynamically stabilized by an intramolecular hydrogen bond between the phenol hydroxyl and the ketone carbonyl.

-

Critical Challenge: Avoiding the formation of the pseudo-ethyl ester (3-ethoxy-3-(2-hydroxyphenyl)phthalide) or cyclodehydration to 1-hydroxyanthraquinone (a common side reaction under strongly acidic/dehydrating conditions).

Mechanistic Insight: The "Normal" vs. "Pseudo" Ester

In 2-benzoylbenzoic acid derivatives, Fischer esterification typically yields the normal ester . This selectivity is enhanced in the 2-hydroxy derivative due to Resonance-Assisted Hydrogen Bonding (RAHB) .

-

Stabilization: The phenolic proton forms a 6-membered hydrogen-bonded ring with the benzophenone carbonyl. This "locks" the molecule in the open conformation, disfavoring the cyclic lactol intermediate required for pseudo-ester formation.

-

Implication: Standard acid-catalyzed esterification is highly effective, provided that water is continuously removed to drive the equilibrium.

Part 2: Experimental Protocol

Materials & Equipment

| Component | Specification | Role |

| Precursor | 2-(2-hydroxybenzoyl)benzoic acid (98%+) | Limiting Reagent |

| Reagent/Solvent | Ethanol (Absolute, Anhydrous) | Nucleophile & Solvent |

| Catalyst | Sulfuric Acid (H₂SO₄, 98% Conc.) | Proton Source |

| Drying Agent | Molecular Sieves (3Å) or Benzene/Toluene | Water Removal (Azeotrope) |

| Apparatus | 250 mL RBF, Reflux Condenser, Dean-Stark Trap (optional) | Reaction Vessel |

Protocol A: Acid-Catalyzed Equilibrium Shift (Standard)

Best for: High yield, scalability, and cost-efficiency.

Step 1: Reaction Setup

-

Charge a 250 mL round-bottom flask (RBF) with 10.0 g (41.3 mmol) of 2-(2-hydroxybenzoyl)benzoic acid.

-

Add 100 mL of absolute ethanol. The solid may not dissolve completely at room temperature.

-

Add 1.0 mL of concentrated H₂SO₄ dropwise while stirring.

-

Note: If using a Dean-Stark trap to drive the reaction to 100% completion, add 50 mL of Toluene to form a ternary azeotrope (Ethanol/Water/Toluene) that boils at ~74°C.

-

Step 2: Reflux

-

Heat the mixture to a vigorous reflux (approx. 80°C internal temp).

-

Maintain reflux for 6–8 hours .

-

Monitor: Use TLC (Silica gel; Eluent: Hexane/Ethyl Acetate 3:1). The starting acid will appear as a polar streak; the ester will be a distinct, less polar spot (R_f ~ 0.6).

Step 3: Work-up

-

Cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure (Rotovap) to remove excess ethanol (and toluene if used). A viscous oil or semi-solid residue will remain.

-

Dissolve the residue in 100 mL of Dichloromethane (DCM) or Ethyl Acetate.

-

Wash 1: Wash with 50 mL of Water to remove bulk acid.

-

Wash 2 (Neutralization): Wash carefully with 2 x 50 mL of Saturated NaHCO₃ solution .

-

Critical: This removes unreacted starting acid and neutralizes the catalyst. CO₂ gas will evolve; vent the separatory funnel frequently.[1]

-

-

Wash 3: Wash with 50 mL of Brine (saturated NaCl).

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ for 15 minutes.

Step 4: Isolation & Purification

-

Filter off the drying agent.[1]

-

Evaporate the solvent to dryness.

-

Recrystallization: The crude ester often solidifies upon standing. Recrystallize from a mixture of Ethanol/Water (9:1) or pure Isopropanol .

-

Heat to dissolve, cool slowly to 4°C.

-

Filter the white/off-white crystals and dry in a vacuum oven at 40°C.

-

Part 3: Visualization & Logic

Reaction Mechanism Diagram

The following diagram illustrates the pathway favoring the normal ester over the pseudo-ester and anthraquinone.

Caption: Mechanistic pathway showing the stabilization of the open form via intramolecular hydrogen bonding, leading to the selective formation of the normal ester.

Experimental Workflow

Caption: Step-by-step operational workflow for the synthesis and purification of the target ester.

Part 4: Quality Control & Troubleshooting

Analytical Specifications

| Test | Expected Result | Interpretation |

| IR Spectroscopy | 1715–1725 cm⁻¹ (Ester C=O)1630–1650 cm⁻¹ (Ketone C=O, H-bonded) | A lactone (pseudo-ester) peak would appear higher, around 1770 cm⁻¹ . Absence of this confirms normal ester. |

| ¹H NMR (CDCl₃) | δ 1.3 (t, 3H, -CH₃)δ 4.3 (q, 2H, -OCH₂-)δ 12.0+ (s, 1H, Phenolic OH) | The downfield shift of the OH proton confirms the intramolecular H-bond is intact. |

| Appearance | White to off-white crystalline solid | Yellow/Orange coloration indicates anthraquinone contamination. |

Troubleshooting Guide

-

Issue: Low Yield / Incomplete Reaction.

-

Cause: Equilibrium limitation.

-

Solution: Increase reaction time or use a Dean-Stark trap with Toluene to physically remove water.

-

-

Issue: Product is an Oil that won't crystallize.

-

Cause: Residual solvent or impurities.[2]

-

Solution: Triturate the oil with cold hexane to induce nucleation. Seed with a pure crystal if available.

-

-

Issue: Formation of Yellow Precipitate.

-

Cause: Cyclization to 1-hydroxyanthraquinone.

-

Solution: Reaction temperature was too high or acid concentration too strong. Ensure gentle reflux and do not exceed 1% v/v H₂SO₄.

-

References

-

Newman, M. S., & Muth, C. W. (1951). Normal and Pseudo Esters of 2-Benzoylbenzoic Acid Types.[3][4][5] Journal of the American Chemical Society, 73(10), 4627–4629.

-

European Patent Office. (2022). Process of manufacturing 2-(4'-diethylamino-2'-hydroxybenzoyl)benzoic acid hexyl ester.[6][7][8][9] EP 4015500 A1. (Demonstrates the stability of the normal ester in 2-hydroxybenzoyl systems).

-

BenchChem. (2025).[10][11] Fischer Esterification of Benzoic Acid with Ethanol: Application Notes. (General protocol adaptation for substituted benzoic acids).

-

Waldron, C., et al. (2019). An autonomous flow microreactor platform for the rapid identification of kinetic models. Reaction Chemistry & Engineering. (Kinetic parameters for ethanol-benzoic acid esterification).

Sources

- 1. personal.tcu.edu [personal.tcu.edu]

- 2. chem.uoi.gr [chem.uoi.gr]

- 3. | PDF or Rental [articles.researchsolutions.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. TW202122369A - A preparing method of diethylamino hydroxybenzoyl hexylbenzoate - Google Patents [patents.google.com]

- 7. data.epo.org [data.epo.org]

- 8. connectsci.au [connectsci.au]

- 9. Synthesis and Application of Diethylamino hydroxybenzoyl hexyl benzoate_Chemicalbook [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Advanced Purification Protocols for Ethyl 2-(2-hydroxybenzoyl)benzoate

Introduction & Chemical Context

Ethyl 2-(2-hydroxybenzoyl)benzoate is a critical intermediate in the synthesis of functionalized anthraquinones, pH indicators, and substituted benzophenone UV absorbers.[1][2] Its structural integrity relies on the delicate balance of three functional groups: an ethyl ester, a diaryl ketone, and a phenolic hydroxyl group.[1]

High-purity isolation of this compound is often complicated by tautomeric equilibrium .[2] Like its parent acid (2-benzoylbenzoic acid), the ester can exhibit ring-chain tautomerism between the open-chain keto-ester and the cyclic pseudo-ester (3-ethoxy-3-phenylphthalide) forms, although the open chain is typically favored in the presence of the phenolic hydrogen bond [1].[1][2]

Impurity Profile

Successful purification requires the targeted removal of three specific impurity classes:

-

Unreacted Starting Material: 2-(2-hydroxybenzoyl)benzoic acid (Parent Acid).[1][2]

-

Side Products: Phthalides (cyclic lactones) formed via dehydration.[1][2]

-

Hydrolysis Products: Benzoic acid derivatives generated during aggressive workups.[2]

Chemical Properties & Safety Data

| Property | Description |

| Chemical Formula | C₁₆H₁₄O₄ |

| Molecular Weight | 270.28 g/mol |

| Physical State | Viscous oil (crude) / White to off-white crystalline solid (pure) |

| Solubility (Organic) | Soluble in Ethyl Acetate, DCM, Toluene, Ethanol |

| Solubility (Aqueous) | Insoluble (pH < 8); Sparingly soluble as phenolate (pH > 10) |

| Key Hazard | Irritant.[1][2][3][4][5] Avoid inhalation of dusts.[2] |

Purification Strategy: The "Acid-Base Switch"

The most efficient purification leverages the acidity difference between the carboxylic acid impurity (pKa ~4) and the phenolic product (pKa ~10).[1]

logic Flow Diagram

The following flowchart illustrates the decision matrix for purifying crude reaction mixtures.

Figure 1: Strategic workflow for the isolation of the target ester, utilizing pKa differences for impurity rejection.

Detailed Protocols

Method A: Biphasic Extraction (Primary Purification)

Use this method for removing unreacted starting acids from crude reaction mixtures.[1][2]

Principle: The starting material, 2-(2-hydroxybenzoyl)benzoic acid, is a carboxylic acid.[1][2] The product is a phenol. Using a weak base (Sodium Bicarbonate, pH ~8.[1][2]5) deprotonates the carboxylic acid (making it water-soluble) but leaves the phenol (product) protonated and organic-soluble.[2] Do not use NaOH , as it will deprotonate the phenol and cause product loss into the aqueous phase [2].[1]

Protocol:

-

Dissolution: Dissolve the crude oil/solid in Ethyl Acetate (10 mL per gram of crude). Dichloromethane (DCM) is a viable alternative if solubility is an issue.[2]

-

First Wash: Transfer to a separatory funnel. Add 5% w/v aqueous Sodium Bicarbonate (NaHCO₃) (5 mL per gram of crude).

-

Agitation: Shake vigorously for 2 minutes. Vent frequently, as CO₂ gas will generate.[1][2]

-

Separation: Allow layers to separate. Drain the lower aqueous layer (contains impurities).[2]

-

Second Wash: Repeat the NaHCO₃ wash once more to ensure complete acid removal.[2]

-

Brine Wash: Wash the organic layer with saturated NaCl solution (brine) to remove trapped water.[2]

-

Drying: Dry the organic layer over Anhydrous Magnesium Sulfate (MgSO₄) for 15 minutes.[2]

-

Concentration: Filter off the solid drying agent and evaporate the solvent under reduced pressure (Rotavap) at 40°C.

Method B: Recrystallization (Polishing)

Use this method to obtain analytical grade crystals (>99% purity).[1][2]

Solvent System: Ethanol (95%) or Ethanol/Water (9:1).[1][2]

Protocol:

-

Setup: Place the crude solid from Method A into a round-bottom flask equipped with a reflux condenser.

-

Solvent Addition: Add Ethanol (95%) (approx. 3-5 mL per gram of solid).[1][2]

-

Heating: Heat the mixture to reflux (approx. 78°C) with stirring.

-

Note: If the solid does not dissolve completely, add more ethanol in 1 mL increments until a clear solution is obtained.[1]

-

-

Cooling: Remove from heat. Allow the flask to cool slowly to room temperature (25°C) over 1 hour.

-

Ice Bath: Once at room temperature, place the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.

-

Filtration: Collect crystals via vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with cold Ethanol (-20°C).

-

Drying: Dry in a vacuum oven at 40°C for 4 hours.

Method C: Flash Column Chromatography

Use this method if the impurity profile is complex (e.g., presence of non-polar side products).[1]

Stationary Phase: Silica Gel 60 (230-400 mesh).[1][2] Mobile Phase: Hexane : Ethyl Acetate Gradient.[2]

Protocol:

-

Equilibration: Pack column with 95:5 Hexane:EtOAc.

-

Loading: Dissolve crude in minimum DCM and load onto the column.

-

Elution:

-

Monitoring: Check fractions via TLC (Silica, 80:20 Hexane:EtOAc). The product usually appears as a UV-active spot (254 nm) with distinct retention due to the intramolecular H-bond [4].[2]

Quality Control (QC) Parameters

To validate the success of the purification, compare the isolated material against these standards.

| Test | Method | Acceptance Criteria |

| HPLC Purity | C18 Column, ACN/Water (Gradient 50->100%) | > 98.5% Area |

| 1H NMR | CDCl₃, 400 MHz | Distinct Ethyl quartet (~4.1 ppm) and triplet (~1.1 ppm).[1][2] Phenolic OH singlet (>10 ppm, D₂O exchangeable).[1][2] |

| Appearance | Visual Inspection | White crystalline solid or clear viscous oil (no yellowing).[1][2] |

Mechanism of Action Diagram

Understanding the intramolecular hydrogen bonding is key to interpreting NMR and solubility data.

Figure 2: Intramolecular hydrogen bonding between the phenol and ketone stabilizes the molecule, reducing its acidity compared to standard phenols and enhancing solubility in non-polar solvents.[1][2]

References

-

Bhatt, M. V., & Kamath, K. M. (1968).[1][2] Pseudo-esters and derivatives: Structure and reactivity.[2] Journal of the Chemical Society B: Physical Organic. Link

-

Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[2] (See Section 2.20 on Solvent Extraction). Link

-

Pavia, D. L., et al. (2017).[1][2] A Small Scale Approach to Organic Laboratory Techniques. Cengage Learning.[2] (General crystallization techniques for benzoates).

-

PubChem Compound Summary. (2023). Hexyl 2-(4-diethylamino-2-hydroxybenzoyl)benzoate (Analogous Structure Data). National Center for Biotechnology Information.[2] Link

Sources

- 1. Synthesis and Application of Diethylamino hydroxybenzoyl hexyl benzoate_Chemicalbook [chemicalbook.com]

- 2. Hexyl 2-(4-(diethylamino)-2-hydroxybenzoyl)benzoate | C24H31NO4 | CID 10111431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Diethylamino hydroxybenzoyl hexyl benzoate CAS#: 302776-68-7 [m.chemicalbook.com]

- 4. Hexyl 2-(4-(diethylamino)-2-hydroxybenzoyl)benzoate | C24H31NO4 | CID 10111431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ec.europa.eu [ec.europa.eu]

Application Note: Strategic Solvent Selection for the Recrystallization of Benzophenone Ester Derivatives

Introduction: The Benzophenone Ester Challenge

Benzophenone ester derivatives represent a unique purification challenge in organic synthesis and drug development. Structurally, they possess a lipophilic, aromatic benzophenone core (

A critical failure mode in purifying these derivatives is "Oiling Out" (Liquid-Liquid Phase Separation). Because many benzophenone esters have melting points in the intermediate range (

This guide outlines a scientifically grounded approach to solvent selection, moving beyond trial-and-error to a predictive polarity-matching strategy compliant with ICH Q3C guidelines.

Mechanism of Solubility & Solvent Selection[2]

To achieve high-purity crystals, we must exploit the temperature-dependent solubility differential. For benzophenone esters, we utilize a Polarity Bracketing strategy.

The Polarity Bracket

The solvent system must disrupt the crystal lattice at high temperatures (breaking

-

Protic Solvents (Alcohols): Excellent for forming hydrogen bonds with the ester carbonyl oxygen, aiding dissolution. However, avoid if the ester is acid-labile or prone to transesterification.

-

Aprotic Polar Solvents (Esters/Ketones): Useful for dissolving the aromatic core.

-

Non-Polar Anti-Solvents (Alkanes): Essential for forcing precipitation and controlling yield.

ICH Q3C Compliance (Safety & Toxicity)

In pharmaceutical development, solvent choice is constrained by the International Council for Harmonisation (ICH) Q3C guidelines.[1]

Table 1: Recommended Solvent Candidates for Benzophenone Esters

| Solvent | Boiling Point ( | ICH Class | Role | Application Note |

| Ethanol | 78 | Class 3 | Primary | Best balance of polarity; low toxicity. |

| Ethyl Acetate | 77 | Class 3 | Primary | Excellent for lipophilic esters; easy removal. |

| 2-Propanol (IPA) | 82 | Class 3 | Primary | Higher BP allows better dissolution of difficult solids. |

| n-Heptane | 98 | Class 3 | Anti-Solvent | Preferred over Hexane (neurotoxic, Class 2). |

| Water | 100 | N/A | Anti-Solvent | Strongest anti-solvent; induces rapid crystallization. |

| Toluene | 110 | Class 2 | Primary | Limit Use. Only for highly insoluble poly-aromatics. |

Pre-Crystallization Logic Flow[1]

Before committing to a bulk batch, perform a solubility screen. The following logic flow illustrates the decision process for selecting the optimal solvent system based on solute behavior.

Figure 1: Solubility screening logic for determining the optimal solvent system. Blue nodes indicate solvent actions; yellow diamonds indicate decision points.

Experimental Protocols

Protocol A: Binary Solvent Recrystallization (Ethanol/Water)

Best for: Stable benzophenone esters with melting points

Rationale: The high polarity of water forces the hydrophobic benzophenone core out of solution, while ethanol maintains enough solubility to prevent immediate crashing (amorphous precipitation).

-

Dissolution: Place crude solid in an Erlenmeyer flask. Add minimum hot Ethanol (

) to dissolve.-

Note: If solution is colored, treat with activated charcoal (5% w/w) for 5 mins, then filter hot through Celite.

-

-

Saturation: Remove from heat. While still hot, add warm Water dropwise until a faint, persistent turbidity (cloudiness) appears.

-

Re-solubilization: Add a few drops of hot Ethanol to clear the turbidity. The solution is now saturated.

-

Seeding (Critical): Allow to cool to

. Add a single seed crystal of pure product. -

Crystallization: Allow to cool slowly to room temperature (RT) without agitation. Then refrigerate at

for 2 hours. -

Isolation: Filter via vacuum. Wash with cold 50:50 EtOH:Water.

Protocol B: Non-Aqueous Recrystallization (EtOAc/Heptane)

Best for: Hydrolysis-sensitive esters or low-melting derivatives (

Rationale: Avoids water to prevent hydrolysis. Heptane acts as a gentle anti-solvent that is less likely to cause oiling out than water.

-

Dissolution: Dissolve crude solid in minimum boiling Ethyl Acetate (EtOAc).

-

Anti-Solvent Addition: Add hot n-Heptane slowly until the solution becomes slightly cloudy.

-

Clarification: Add just enough hot EtOAc to restore clarity.

-

Controlled Cooling: Wrap the flask in a towel (insulation) to slow the cooling rate. This promotes larger, purer crystals and discourages oil formation.

-

Isolation: Filter and wash with cold Heptane.

Troubleshooting: The "Oiling Out" Phenomenon

Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid boundary (Solubility curve). This is common in benzophenone derivatives due to their conformational flexibility.

Mechanism of Correction

To fix oiling out, we must lower the saturation temperature or raise the melting point (via purity).

Figure 2: Decision matrix for rescuing a crystallization batch that has oiled out.

Rescue Protocol:

-

Reheat the mixture until the oil dissolves into a homogeneous solution.

-

Add more solvent (dilute by 10-20%) to lower the saturation point.

-

Cool with vigorous stirring to the "Cloud Point" (just before oil appears).

-

Seed immediately with pure crystal.

-

Maintain temperature at the cloud point for 30 minutes to allow crystal growth surfaces to establish before further cooling.

References

-

ICH Guidelines. Impurities: Guideline for Residual Solvents Q3C(R8).[2] International Council for Harmonisation.[1][2][3] Available at: [Link]

-

Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for general recrystallization techniques).

-

American Chemical Society. ACS GCI Pharmaceutical Roundtable Solvent Selection Guide.[4] Available at: [Link]

-

Anderson, N.G. Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Source for oiling out troubleshooting mechanisms).

Sources

HPLC analysis method for Ethyl 2-(2-hydroxybenzoyl)benzoate purity

An Application Note for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of Ethyl 2-(2-hydroxybenzoyl)benzoate Purity

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the separation of potential impurities of Ethyl 2-(2-hydroxybenzoyl)benzoate. The methodology is grounded in established chromatographic principles and validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring its suitability for quality control and research environments.[1][2][3] The causality behind the selection of the stationary phase, mobile phase composition, and detection parameters is thoroughly explained to provide researchers with a deep understanding of the method's mechanics. This guide is intended for researchers, analytical scientists, and drug development professionals requiring a reliable method for assessing the purity of this benzophenone derivative.

Introduction and Scientific Principle

Ethyl 2-(2-hydroxybenzoyl)benzoate is an organic compound featuring a benzophenone core structure, which is a potent chromophore, and a phenolic hydroxyl group. The accurate determination of its purity is critical for ensuring product quality, consistency, and safety in its downstream applications, which may include roles as a chemical intermediate or a functional material.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[4] This application note employs the reversed-phase mode, the most common and versatile form of HPLC.[5]

Principle of Separation: In reversed-phase HPLC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar. Ethyl 2-(2-hydroxybenzoyl)benzoate, being a moderately non-polar molecule, will partition between the non-polar C18 stationary phase and the polar mobile phase. Elution is achieved by increasing the concentration of an organic solvent (the "strong" solvent) in the mobile phase, which decreases its polarity and promotes the analyte's migration from the stationary phase into the mobile phase to the detector. The phenolic hydroxyl group on the analyte necessitates careful pH control of the mobile phase to ensure it remains in a single, non-ionized form, thereby guaranteeing reproducible retention times and sharp, symmetrical peak shapes.

Materials and Chromatographic System

Reagents and Standards

-

Ethyl 2-(2-hydroxybenzoyl)benzoate Reference Standard: (Purity ≥ 99.5%)

-

Acetonitrile (ACN): HPLC gradient grade, filtered (≥99.9%).[6]

-

Water: HPLC or Milli-Q grade, filtered through a 0.22 µm filter.

-

Formic Acid (FA): HPLC grade (≥99%).

-

Methanol: HPLC grade (for sample preparation).

Instrumentation

-

HPLC System: An Agilent 1260 Infinity II LC System, Waters Alliance e2695, or equivalent, equipped with:

-

Quaternary or Binary Pump

-

Autosampler/Injector

-

Thermostatted Column Compartment

-

Diode Array Detector (DAD) or UV-Vis Detector

-

-

Chromatographic Column:

-

Column: Zorbax Extend C18 or equivalent.

-

Dimensions: 150 mm length x 4.6 mm internal diameter.

-

Particle Size: 3.5 µm.

-

Detailed Analytical Protocol

Mobile Phase Preparation

-

Mobile Phase A (Aqueous): 0.1% (v/v) Formic Acid in Water. To prepare 1000 mL, add 1.0 mL of formic acid to 999 mL of HPLC-grade water.

-

Mobile Phase B (Organic): 0.1% (v/v) Formic Acid in Acetonitrile. To prepare 1000 mL, add 1.0 mL of formic acid to 999 mL of HPLC-grade acetonitrile.

-

Degassing: Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an online degasser before use.

Causality: The addition of formic acid to both mobile phase components ensures a consistent, low pH environment (typically pH 2.5-3.0). This suppresses the ionization of the phenolic hydroxyl group on the analyte, preventing peak tailing and shifting retention times. Acetonitrile is chosen as the organic modifier for its strong elution properties and low UV cutoff (~190 nm), which minimizes baseline noise.[7]

Standard and Sample Preparation

-

Diluent: Methanol/Water (50:50, v/v).

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Ethyl 2-(2-hydroxybenzoyl)benzoate Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

-

Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the Ethyl 2-(2-hydroxybenzoyl)benzoate sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 1.0 mL of this solution into a 10 mL volumetric flask and dilute to volume with the diluent.

Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 150 mm x 4.6 mm, 3.5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient Program | Time (min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm for general impurities, 354 nm for higher specificity. A Diode Array Detector is recommended to monitor both.[8][9] |

| Injection Volume | 10 µL |

| Run Time | 25 minutes |

Causality: A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted from the column within a reasonable timeframe. The 25-minute run time includes a re-equilibration period to ensure reproducible results between injections. A column temperature of 30 °C is maintained to ensure stable retention times and reduce viscosity.[5]

System Suitability Testing (SST)

Before initiating any analysis, the system's performance must be verified. Inject the Working Standard Solution (100 µg/mL) five times and evaluate the following parameters for the principal peak.

| SST Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| %RSD for Peak Area | ≤ 2.0% |

HPLC Method Validation Protocol

The method's reliability is established through a rigorous validation process as prescribed by ICH Q2(R2) guidelines.[1][3]

Specificity (Selectivity)

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[10] This is demonstrated through forced degradation studies.

Protocol:

-

Acid Degradation: Reflux sample solution in 0.1 N HCl at 80°C for 2 hours.

-

Base Degradation: Reflux sample solution in 0.1 N NaOH at 80°C for 2 hours.[11]

-

Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.[11]

-

Thermal Degradation: Expose solid sample to 105°C for 24 hours.

-

Photolytic Degradation: Expose sample solution to UV light (254 nm) for 24 hours.

-

Analyze all stressed samples alongside an unstressed sample. The method is specific if the main analyte peak is resolved from all degradation product peaks (resolution > 2.0).

Linearity and Range

Protocol: Prepare a series of at least five standard solutions from the stock solution, ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Acceptance Criteria:

-

Correlation Coefficient (r²): ≥ 0.999.

-

The y-intercept should be insignificant.

Accuracy

Protocol: Perform a recovery study by spiking the sample matrix with the reference standard at three concentration levels (e.g., 80%, 100%, 120% of the working concentration), with three replicates at each level. Acceptance Criteria:

-

Mean Recovery: 98.0% to 102.0%.

-

%RSD: ≤ 2.0% at each level.

Precision

-

Repeatability (Intra-day Precision): Analyze six replicate preparations of the sample solution (100 µg/mL) on the same day, by the same analyst.

-

Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. Acceptance Criteria:

-

%RSD: ≤ 2.0% for both studies.

Limits of Detection (LOD) and Quantitation (LOQ)

Protocol: Determine LOD and LOQ based on the signal-to-noise ratio. Acceptance Criteria:

-

LOD: Signal-to-Noise ratio of 3:1.

-

LOQ: Signal-to-Noise ratio of 10:1. Precision at the LOQ concentration should have an RSD of ≤ 10%.

Robustness

Protocol: Deliberately vary critical method parameters and assess the impact on the results.

-

Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

-

Column Temperature: ± 2 °C (28 °C and 32 °C).

-

Mobile Phase Composition: Vary the initial %B by ±2%. Acceptance Criteria: System suitability parameters must still be met, and the results should not significantly deviate from the nominal conditions.

Data Analysis and Visualization

Purity Calculation

The purity of Ethyl 2-(2-hydroxybenzoyl)benzoate is calculated using the area percentage method. This assumes that all impurities have a similar detector response to the main analyte.

Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Representative Chromatogram

A typical chromatogram should show a sharp, well-resolved peak for Ethyl 2-(2-hydroxybenzoyl)benzoate, free from interference from any impurities or degradation products.

Workflow Diagrams

The following diagrams, generated using DOT language, illustrate the key workflows.

Caption: Overall workflow for HPLC purity analysis.

Caption: Logic diagram for specificity validation.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the determination of Ethyl 2-(2-hydroxybenzoyl)benzoate purity. The comprehensive protocol, grounded in scientific principles and validated against ICH standards, provides a reliable tool for quality control and research applications. The detailed explanation of experimental choices empowers scientists to troubleshoot and adapt the method as needed, ensuring its long-term utility.

References

- HPLC analysis: The reduction of benzophenone to Diphenylmethanol | Poster Board #1825. (2024). ACS Spring 2024 - Posters.

- Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry - PMC. (n.d.). National Center for Biotechnology Information.

- ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. (2026). IntuitionLabs.

-

Development and validation of a new isocratic RP-HPLC method for simultaneous determination of sodium metabisulfite and sodium benzoate in pharmaceutical formulation. (n.d.). Academia.edu. Available at: [Link]

- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025). AMSbiopharma.

-

New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Acta Scientific. Available at: [Link]

-

ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2023). European Medicines Agency. Available at: [Link]

-

Optimization of a micro-High-Performance Liquid Chromatography Method for Determination of Metronidazole benzoate in Their stand. (n.d.). ResearchGate. Available at: [Link]

-

Diethylamino hydroxybenzoyl hexyl benzoate. (n.d.). Wikipedia. Available at: [Link]

-

Diethylamino hydroxybenzoyl hexyl benzoate. (n.d.). Ataman Kimya. Available at: [Link]

-

"Diethylamino Hydroxybenzoyl Hexyl Benzoate"? (2021). Typology. Available at: [Link]

-

Most Common Solvents Used in HPLC Mobile Phase. (2023). Phenomenex. Available at: [Link]

-

HPLC Solvent Selection. (n.d.). Element Lab Solutions. Available at: [Link]

Sources

- 1. intuitionlabs.ai [intuitionlabs.ai]

- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. HPLC analysis: The reduction of benzophenone to Diphenylmethanol | Poster Board #1825 - American Chemical Society [acs.digitellinc.com]

- 5. Common HPLC Mobile Phase Solvents [phenomenex.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. elementlabsolutions.com [elementlabsolutions.com]

- 8. Diethylamino hydroxybenzoyl hexyl benzoate - Wikipedia [en.wikipedia.org]

- 9. us.typology.com [us.typology.com]

- 10. actascientific.com [actascientific.com]

- 11. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

Technical Application Note: Strategic Utilization of Ethyl 2-(2-hydroxybenzoyl)benzoate

This Application Note is designed for researchers in organic synthesis and medicinal chemistry. It details the strategic utilization of Ethyl 2-(2-hydroxybenzoyl)benzoate (CAS 7494-43-1), a versatile "masked" intermediate that overcomes the solubility and tautomeric limitations of its parent acid.[1]

Introduction & Chemical Profile

Ethyl 2-(2-hydroxybenzoyl)benzoate is the ethyl ester of o-(2-hydroxybenzoyl)benzoic acid.[1] Unlike its parent acid, which often exists in an equilibrium with its cyclic lactone (phthalide) form, the ethyl ester "locks" the molecule in the open keto-ester configuration. This structural rigidity makes it a superior substrate for controlled nucleophilic additions and regioselective cyclizations.

Key Chemical Data

| Property | Specification |

| CAS Number | 7494-43-1 |

| Molecular Formula | C₁₆H₁₄O₄ |

| Molecular Weight | 270.28 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DCM, Toluene, Ethanol; Insoluble in water |

| Key Moiety | Ortho-hydroxybenzophenone motif (Intramolecular H-bonding) |

Strategic Utility[1][4]

-

Anthraquinone Synthesis: Acts as a direct precursor to 1-hydroxyanthraquinone via intramolecular Friedel-Crafts acylation, avoiding the isomer mixtures typical of phthalic anhydride/phenol condensation.[1]

-

Heterocycle Formation: Reacts with hydrazines to form phthalazin-1(2H)-ones , a scaffold found in PARP inhibitors (e.g., Olaparib analogs).

-

UV Filtration: The o-hydroxybenzophenone core undergoes Excited State Intramolecular Proton Transfer (ESIPT), making it a candidate for UV-A/B absorber synthesis (analogous to DHHB/Uvinul A Plus).

Application I: Synthesis of 1-Hydroxyanthraquinone

This protocol describes the cyclization of the ester to form the tricyclic anthraquinone core. The ester group serves as a leaving group (via hydrolysis/elimination) during the acid-mediated ring closure.

Mechanism

The reaction proceeds via acid-catalyzed hydrolysis of the ester, followed by the formation of an acylium ion. The electron-rich phenol ring (activated by the ortho-hydroxyl group) attacks the acylium center, closing the ring.

Protocol: Acid-Mediated Cyclization[1]

Reagents:

-

Ethyl 2-(2-hydroxybenzoyl)benzoate (10.0 g, 37 mmol)

-

Fuming Sulfuric Acid (20% Oleum) (50 mL) or Polyphosphoric Acid (PPA)

-

Ice/Water mixture (500 g)

Step-by-Step Procedure:

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂), cool 50 mL of 20% Oleum to 0–5 °C using an ice bath.

-

Expert Note: Oleum is preferred over conc. H₂SO₄ to ensure complete dehydration and cyclization, as the water produced can stall the reaction.

-

-

Addition: Slowly add the Ethyl 2-(2-hydroxybenzoyl)benzoate (10.0 g) in small portions over 20 minutes. Ensure the temperature does not exceed 10 °C during addition to prevent charring.

-

Reaction: Once addition is complete, remove the ice bath. Heat the mixture to 100 °C for 2 hours. The solution will turn a deep red/brown color.

-

Monitoring: Monitor by TLC (Eluent: Toluene/Ethyl Acetate 9:1). The starting ester (Rf ~0.6) should disappear, and the anthraquinone (Rf ~0.8, yellow/orange spot) should appear.

-

-

Quenching: Cool the reaction mixture to room temperature. Carefully pour the reaction mass onto 500 g of crushed ice with vigorous stirring. The product will precipitate as a yellow-orange solid.[1]

-

Isolation: Filter the solid using a sintered glass funnel. Wash the cake copiously with water until the filtrate is neutral (pH 7).

-

Purification: Recrystallize the crude solid from Glacial Acetic Acid or Toluene .

-

Yield: Typical yield is 75–85%.

-

Product:1-Hydroxyanthraquinone (m.p. ~190 °C).[2]

-

Application II: Synthesis of 4-(2-Hydroxyphenyl)phthalazin-1(2H)-one

This reaction utilizes the 1,4-dicarbonyl relationship (ester and ketone) to form a six-membered nitrogen heterocycle.[1] This is a "cleaner" route than using the acid, as the ester provides a better leaving group for the initial hydrazine attack.

Protocol: Condensation with Hydrazine[1][3][6][7]

Reagents:

-

Ethyl 2-(2-hydroxybenzoyl)benzoate (5.4 g, 20 mmol)

-

Hydrazine Hydrate (80% or 64% aq. solution) (2.0 mL, ~40 mmol)

-

Ethanol (Absolute) (50 mL)

-

Acetic Acid (Catalytic, 5 drops)

Step-by-Step Procedure:

-

Dissolution: Dissolve 5.4 g of the ester in 50 mL of absolute ethanol in a 100 mL round-bottom flask.

-

Addition: Add 2.0 mL of hydrazine hydrate dropwise at room temperature. Add 5 drops of glacial acetic acid.

-

Reflux: Heat the mixture to reflux (78 °C) . Stir for 4–6 hours.

-

Observation: A white or pale yellow precipitate often begins to form after 1 hour.

-

-

Completion: Check TLC (DCM/MeOH 95:5). The ester spot should be absent.

-

Workup: Cool the mixture to 0 °C in an ice bath. Filter the precipitate.[2][3][4]

-

Washing: Wash the filter cake with cold ethanol (10 mL) followed by diethyl ether (10 mL).

-

Drying: Dry the solid under vacuum at 60 °C.

-

Product:4-(2-Hydroxyphenyl)phthalazin-1(2H)-one .[1]

-

Structure Validation: ¹H NMR should show a characteristic singlet for the NH proton (broad, >12 ppm) and the loss of the ethyl group signals.

-

Visualizing the Synthetic Logic

The following diagram illustrates the divergent synthesis pathways available from this intermediate.

Caption: Divergent synthetic utility of Ethyl 2-(2-hydroxybenzoyl)benzoate, highlighting its role as a precursor for fused ring systems and functional materials.[5]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Cyclization | Incomplete dehydration or charring.[1] | Ensure Oleum is used (not just conc. H₂SO₄) to scavenge water. Keep T < 120 °C. |

| Gummy Product (Hydrazine) | Oligomer formation.[2] | Ensure excess hydrazine (2.0 equiv) is used to prevent dimer formation (azine). Use Ethanol as solvent.[6][7][8] |

| Starting Material Remains | Steric hindrance of the ester. | Increase reaction time or switch solvent to n-Butanol (higher reflux temp: 117 °C). |

| Hydrolysis instead of Cyclization | Wet reagents. | Use anhydrous conditions for the Friedel-Crafts step. The ester must cyclize, not just hydrolyze to the acid (which may lactonize). |

References

-

National Institutes of Health (NIH). (2022). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (Mechanistic insight into hydrazine-ester condensations). Retrieved from [Link]

-

European Patent Office. (2022). Process of Manufacturing 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid Hexyl Ester (EP 4015500 A1). (Industrial synthesis conditions for benzoylbenzoate esters). Retrieved from [Link]

-

PrepChem. (2023).[9] Synthesis of 1-hydroxyanthraquinone. Retrieved from [Link]

Sources

- 1. CAS 120-47-8: Benzoic acid, 4-hydroxy-, ethyl ester [cymitquimica.com]

- 2. US4292248A - Preparation of hydroxyanthraquinones - Google Patents [patents.google.com]

- 3. connectsci.au [connectsci.au]

- 4. CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid - Google Patents [patents.google.com]

- 5. jcsp.org.pk [jcsp.org.pk]

- 6. researchgate.net [researchgate.net]

- 7. bu.edu.eg [bu.edu.eg]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Benzoic acid esters | Fisher Scientific [fishersci.com]

Proton NMR characterization of Ethyl 2-(2-hydroxybenzoyl)benzoate

Application Note: Proton NMR Characterization of Ethyl 2-(2-hydroxybenzoyl)benzoate

Executive Summary & Scope

This technical guide details the characterization of Ethyl 2-(2-hydroxybenzoyl)benzoate (CAS: Analogous to 2-(4-Diethylamino-2-hydroxybenzoyl)benzoate intermediates), a critical intermediate in the synthesis of UV-A filters and photo-stabilizers.[1][2]

The molecule presents a unique spectroscopic challenge and opportunity due to its dual-ring asymmetry and the presence of a strong Intramolecular Hydrogen Bond (IMHB) between the phenolic hydroxyl and the bridging ketone.[1][2] This guide provides a self-validating NMR protocol designed to confirm regiochemistry, assess the integrity of the IMHB, and quantify common synthetic impurities.[2][3]

Structural Dynamics & Mechanistic Insight

To interpret the NMR spectrum correctly, one must understand the electronic environment.[2][3] The molecule consists of two distinct aromatic systems linked by a carbonyl bridge:[2][3]

-

Ring A (Benzoate): Contains the ethyl ester moiety.[1][2][3]

-

Ring B (Salicyl-like): Contains the phenolic hydroxyl group.[1][2]

The Diagnostic Lock (IMHB): The 2-hydroxy group forms a stable 6-membered chelate ring with the ketone carbonyl.[1] This locks the conformation and significantly deshields the hydroxyl proton, moving it far downfield (typically >10 ppm), distinct from free phenols (usually 4–7 ppm).[2] This signal is the primary indicator of structural integrity.[1][2]

Figure 1: Synthesis pathway and key NMR diagnostic features arising from the structural lock.[1][2]

Experimental Protocol

This protocol is designed to be self-validating . If the integration of the ethyl group does not match the aromatic region (ratio 5:8), the sample is impure or the assignment is incorrect.[2][3]

Sample Preparation

-

Solvent: Chloroform-d (

, 99.8% D) is preferred over DMSO- -

Concentration: 10–15 mg of sample in 0.6 mL solvent.

-

Internal Standard: Tetramethylsilane (TMS, 0.03% v/v) for 0.00 ppm referencing.[2][3]

Acquisition Parameters (Standard 400/500 MHz)

-

Relaxation Delay (D1):

5 seconds.-

Critical: The chelated OH proton and quaternary carbons relax slowly.[1] Short D1 leads to integration errors.

-

-

Scans (NS): 16 or 32 (sufficient for >95% purity).

Data Analysis & Interpretation

Spectral Assignment Table

| Chemical Shift ( | Multiplicity | Integral | Assignment | Structural Logic |

| 11.80 – 12.10 | Singlet (s) | 1H | OH (Chelated) | Extreme downfield shift due to strong intramolecular H-bond with ketone C=O.[1][2][3] |

| 8.05 – 8.15 | Doublet (d) | 1H | Benzoate H-6 | Ortho to ester carbonyl; anisotropic deshielding zone.[1][2] |

| 7.30 – 7.70 | Multiplet (m) | 5H | Aromatic Mix | Overlap of Benzoate (H-3,4,[2][3]5) and Phenol ring (H-4',6') protons.[1][2][3] |

| 6.95 – 7.05 | Doublet (d) | 1H | Phenol H-3' | Ortho to OH group; shielded by electron-donating oxygen.[1][2] |

| 6.75 – 6.85 | Triplet (t) | 1H | Phenol H-5' | Para to OH group; shielded.[1][2] |

| 4.10 – 4.30 | Quartet (q) | 2H | Ethyl -CH₂- | Typical ester methylene; coupled to methyl (J ≈ 7.1 Hz).[1][2][3] |

| 1.10 – 1.30 | Triplet (t) | 3H | Ethyl -CH₃ | Typical ester methyl; coupled to methylene.[1][2] |

Detailed Signal Analysis

A. The "Chelated" Hydroxyl (11.8 – 12.1 ppm) This is the most critical signal for purity assessment.[1][3]

-

Validation: If this peak is broad or shifted <10 ppm, suspect water contamination (proton exchange) or disruption of the chelate ring (isomerization).[2][3]

-

Quantification: Set this integral to 1.00. All other integrals should normalize to this.

B. The Aromatic Region (Desymmetrization) Unlike symmetric benzophenones, the two rings are chemically distinct.[2][3]

-

Shielding Effects: The protons on the phenol ring ortho and para to the -OH (H-3' and H-5') appear significantly upfield (6.7–7.1 ppm) due to the mesomeric electron donation of the oxygen.[1][2][3]

-

Deshielding Effects: The proton on the benzoate ring ortho to the ester (H-6) is pushed downfield (~8.1 ppm) by the electron-withdrawing ester carbonyl.[1][2]

C. The Ethyl "Anchor" The ethyl group provides a clean integration reference free from aromatic overlap.[1]

-